molecular formula C11H10N4O4 B13710004 5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one

5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one

Cat. No.: B13710004
M. Wt: 262.22 g/mol
InChI Key: ISCJLQOFEPIZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C11H10N4O4 It is a member of the triazolone family, characterized by the presence of a triazole ring fused with other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the desired triazolone compound. The reaction conditions generally include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The triazolone ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 5-Amino-1,2-dihydro-2-(4-methylphenyl)-3H-1,2,4-triazol-3-one

    Reduction: 5-Hydroxy-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one

    Substitution: Various substituted triazolones depending on the nucleophile used

Scientific Research Applications

5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biology: It is investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazolone ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one
  • 5-Acetyl-1,2-dihydro-2-(4-chlorophenyl)-3H-1,2,4-triazol-3-one
  • 5-Acetyl-1,2-dihydro-2-(4-methoxyphenyl)-3H-1,2,4-triazol-3-one

Uniqueness

5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not observed with other similar compounds.

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

5-acetyl-2-(4-methyl-3-nitrophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C11H10N4O4/c1-6-3-4-8(5-9(6)15(18)19)14-11(17)12-10(13-14)7(2)16/h3-5H,1-2H3,(H,12,13,17)

InChI Key

ISCJLQOFEPIZLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC(=N2)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.